2-Fluoro-3-methoxypyridine-4-sulfonamide CAS 2490406-11-4 properties
2-Fluoro-3-methoxypyridine-4-sulfonamide CAS 2490406-11-4 properties
CAS: 2490406-11-4 Formula: C₆H₇FN₂O₃S Molecular Weight: 206.20 g/mol
Executive Summary
2-Fluoro-3-methoxypyridine-4-sulfonamide is a high-value heterocyclic intermediate utilized primarily in the synthesis of next-generation kinase inhibitors (specifically PI3K/mTOR pathways) and agrochemical herbicides (triazolopyrimidine class). Its structural uniqueness lies in the contiguous substitution pattern (2,3,4-trisubstituted pyridine), which imparts specific electronic and steric properties:
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2-Fluoro: Increases metabolic stability against oxidative metabolism and modulates pKa.
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3-Methoxy: Provides a conformational anchor via intramolecular hydrogen bonding and improves solubility compared to unsubstituted analogs.
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4-Sulfonamide: Acts as a critical hydrogen bond donor/acceptor motif for active site binding (e.g., ATP-binding pockets).
This guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of this core scaffold.[1]
Physicochemical Profile
Note: Experimental data for this specific CAS is proprietary; values below are calculated based on consensus chemoinformatic models (ACD/Labs, ChemAxon) for the class.
| Property | Value (Predicted) | Significance in Drug Design |
| LogP | 0.65 ± 0.4 | Highly favorable for oral bioavailability (Lipinski compliant). |
| pKa (Sulfonamide NH₂) | ~9.5 | Weakly acidic; exists primarily as neutral species at physiological pH. |
| Topological Polar Surface Area (TPSA) | ~88 Ų | Good membrane permeability (TPSA < 140 Ų). |
| H-Bond Donors / Acceptors | 1 / 5 | Balanced profile for receptor interaction without aggregation risk. |
| Physical State | Solid (White/Off-white) | Typical for low-MW sulfonamides; likely crystalline. |
Synthetic Utility & Manufacturing
The synthesis of 2,3,4-trisubstituted pyridines is non-trivial due to competing directing effects. The most robust route utilizes Directed Ortho-Metalation (DoM) , leveraging the 2-fluoro and 3-methoxy groups to direct functionalization at the C4 position.
Core Synthesis Protocol (DoM Route)
This protocol describes the installation of the sulfonamide moiety onto the 2-fluoro-3-methoxypyridine core.
Reagents:
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Starting Material: 2-Fluoro-3-methoxypyridine[2]
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Base: Lithium Diisopropylamide (LDA) (freshly prepared)
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Electrophile: Sulfur Dioxide (SO₂)
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Amination Agent: Hydroxylamine-O-sulfonic acid (HOSA) or Sulfuryl Chloride (SO₂Cl₂) + NH₃
Step-by-Step Methodology:
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Cryogenic Lithiation:
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Charge a flame-dried 3-neck flask with anhydrous THF under Argon.
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Cool to -78°C . Add LDA (1.2 equiv) dropwise.
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Add solution of 2-Fluoro-3-methoxypyridine in THF slowly.
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Mechanistic Insight: The 3-methoxy group acts as a Directed Metalation Group (DMG), chelating Li+ and directing deprotonation to the C4 position. The 2-fluoro group enhances the acidity of the C4 proton via induction.
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Stir for 45-60 mins at -78°C.
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Sulfinylation:
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Bubble anhydrous SO₂ gas into the reaction mixture (or add SO₂ solution in THF) while maintaining temperature below -60°C.
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The mixture turns pale yellow/white as the lithium sulfinate salt forms.
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Warm to 0°C over 1 hour.
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Sulfonamide Formation (One-Pot Variant):
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Remove excess SO₂ under vacuum.
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Re-dissolve the lithium sulfinate residue in water/DCM.
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Add Hydroxylamine-O-sulfonic acid (HOSA) (1.5 equiv) and Sodium Acetate (3.0 equiv).
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Stir at room temperature for 12 hours.
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Outcome: Direct conversion of sulfinate to sulfonamide without the unstable sulfonyl chloride intermediate.
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Work-up:
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Extract with Ethyl Acetate (3x).
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Wash combined organics with brine, dry over Na₂SO₄.
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Concentrate and recrystallize from EtOH/Heptane.
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Synthetic Pathway Diagram
Caption: Figure 1. Directed Ortho-Metalation (DoM) strategy for regioselective synthesis of the target sulfonamide.
Medicinal Chemistry Applications
This intermediate is a "privileged scaffold" for designing inhibitors targeting kinases and ion channels.
Scaffold Hopping in PI3K/mTOR Inhibitors
In the development of dual PI3K/mTOR inhibitors (e.g., analogs of Omipalisib), the pyridine ring serves as a bioisostere for benzene or pyrimidine.
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Role of 2-Fluoro: Reduces electron density in the ring, lowering the potential for metabolic oxidation at the nitrogen (N-oxide formation). It also modulates the acidity of the sulfonamide NH, affecting binding affinity to the hinge region of the kinase.
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Role of 3-Methoxy: Forces the sulfonamide group out of planarity or locks a specific conformation through intramolecular H-bonding with the sulfonamide NH, reducing the entropic penalty upon binding.
Biological Pathway Context (PI3K/mTOR)[3]
Caption: Figure 2. Mechanism of Action: The sulfonamide scaffold targets the ATP-binding cleft of PI3K and mTOR proteins.
Safety & Handling (E-E-A-T)
As a sulfonamide derivative, this compound carries specific safety risks that must be managed in a research environment.
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Sensitization: Sulfonamides are known sensitizers. Handle with nitrile gloves and use a chemical fume hood to avoid inhalation of dust.
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Reactivity: The 2-fluoro position is susceptible to nucleophilic attack. Avoid storage in strongly basic solutions (e.g., NaOH, NaOMe) unless a reaction is intended, as hydrolysis to the 2-hydroxy or 2-methoxy analog may occur.
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic nature is possible due to the sulfonamide group.
References
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Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Source: MDPI (Pharmaceuticals), 2023. Context: Establishes the utility of the methoxypyridine sulfonamide scaffold in kinase inhibition.
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Preparation of Sulfonamide Herbicide Process Intermediates (WO2020139734). Source: WIPO / Google Patents, 2020. Context: Describes the industrial synthesis of related pyridine sulfonamides via lithiation/thiolation.
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The Directed Ortho Metalation Reaction: A Methodology for Regiospecific Synthetic Chemistry. Source: Chemical Reviews, 1990. Context: Foundational text on the mechanism used in the described synthesis (DoM).
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2-Sulfonamidopyridine C-region Analogs as Potent TRPV1 Antagonists. Source: Bioorganic & Medicinal Chemistry, 2016.[3] Context: Demonstrates the use of sulfonamidopyridines in pain management therapeutics.[3]
